1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Physicochemical Properties Chemical Synthesis Purification

1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1) is a 1,4-diaryl-5-aminopyrazole derivative (C₁₆H₁₁ClF₃N₃, MW: 337.73 g/mol) characterized by a pyrazole core bearing a 3-chlorophenyl group at N-1, an amino group at C-5, and a 3-(trifluoromethyl)phenyl group at C-4. The 5-aminopyrazole scaffold is broadly recognized as a privileged structure in kinase inhibitor design, while the 1,4-diaryl architecture provides synthetic versatility for further functionalization.

Molecular Formula C16H11ClF3N3
Molecular Weight 337.73
CAS No. 324008-97-1
Cat. No. B2414841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
CAS324008-97-1
Molecular FormulaC16H11ClF3N3
Molecular Weight337.73
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C16H11ClF3N3/c17-12-5-2-6-13(8-12)23-15(21)14(9-22-23)10-3-1-4-11(7-10)16(18,19)20/h1-9H,21H2
InChIKeyXETCNESFCWPYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1): A 1,4-Diaryl-5-aminopyrazole Scaffold for Research and Procurement


1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1) is a 1,4-diaryl-5-aminopyrazole derivative (C₁₆H₁₁ClF₃N₃, MW: 337.73 g/mol) characterized by a pyrazole core bearing a 3-chlorophenyl group at N-1, an amino group at C-5, and a 3-(trifluoromethyl)phenyl group at C-4 . The 5-aminopyrazole scaffold is broadly recognized as a privileged structure in kinase inhibitor design, while the 1,4-diaryl architecture provides synthetic versatility for further functionalization [1].

Why Generic 5-Aminopyrazole Substitution Risks Research Reproducibility for 324008-97-1 Procurement


The 5-aminopyrazole space encompasses thousands of analogs; however, seemingly minor structural changes profoundly alter physicochemical properties critical to reproducible synthesis, assay behavior, and target affinity. For compound 324008-97-1, the juxtaposition of the 1-(3-chlorophenyl) substituent with the 4-[3-(trifluoromethyl)phenyl] group creates a specific substitution pattern not shared by its closest commercially available isomers, such as the 242797-30-4 regioisomer . Unlike the more widely studied N-1 unsubstituted or 1-aryl-3-trifluoromethylpyrazoles, the C-4 trifluoromethylphenyl decoration of 324008-97-1 enhances lipophilicity and influences the pyrazole ring electronics in ways that empirical data indicate are not adequately predicted by modeling alone, making precise identity and purity verification essential prior to biological evaluation [1]. Interchanging with a simpler analog such as 1-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 15001-15-7) fundamentally alters boiling point, solubility, and molecular weight, jeopardizing reproducibility in experimental systems designed around the specific 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl] pharmacophore architecture.

Quantitative Evidence for Differentiated Selection of 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1)


Boiling Point and Density Differentiate 324008-97-1 from Its Des-trifluoromethyl Analog (CAS 15001-15-7)

The target compound (CAS 324008-97-1) exhibits a predicted boiling point of 457.6 ± 45.0 °C at 760 mmHg and a predicted density of 1.4 ± 0.1 g/cm³ . In contrast, the des-trifluoromethyl analog 1-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 15001-15-7) has a predicted boiling point of 363.0 ± 22.0 °C and a predicted density of 1.36 ± 0.1 g/cm³ . This represents a boiling point elevation of approximately 95 °C and a density increase of ~0.04 g/cm³ attributable directly to the 4-[3-(trifluoromethyl)phenyl] substituent.

Physicochemical Properties Chemical Synthesis Purification

Regioisomeric Differentiation: CAS 324008-97-1 vs. CAS 242797-30-4 Substitution Pattern Inversion

Compound CAS 324008-97-1 and its regioisomer CAS 242797-30-4 share identical molecular formula (C₁₆H₁₁ClF₃N₃) and molecular weight (337.73 g/mol) but differ critically in substitution pattern: the target compound places the 3-chlorophenyl at N-1 and the 3-trifluoromethylphenyl at C-4, while CAS 242797-30-4 bears 4-(3-chlorophenyl) at C-4 and 1-[3-(trifluoromethyl)phenyl] at N-1 . These regioisomers exhibit different InChI Keys (XETCNESFCWPYJK-UHFFFAOYSA-N for 324008-97-1) and distinct SMILES notations, confirming non-identical connectivity .

Regioisomer Structure-Activity Relationship Procurement Identity

Kinase Scaffold Validation: 5-Amino-4-arylpyrazole Cores with Trifluoromethyl Substituents Are Documented Kinase Inhibitor Pharmacophores

The 5-aminopyrazole scaffold bearing a trifluoromethylphenyl substituent at C-4 is a validated kinase inhibitor pharmacophore, as demonstrated by potent CHK1 inhibitors featuring an N-trifluoromethylpyrazole motif resistant to metabolic N-dealkylation [1]. A general patent covering pyrazole-amine compounds useful as kinase inhibitors (EP1620108B1) explicitly claims 1H-pyrazol-5-amine compounds as inhibitors of p38 MAP kinase, establishing the therapeutic relevance of this scaffold class [2]. A PDB crystal structure (5po9) captures the close analog 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CHEMBL1401176) bound to its protein target, confirming the receptor-bound conformation accessible to 1,4-diaryl-5-aminopyrazoles [3].

Kinase Inhibition CHK1 Pharmacophore Drug Discovery

Commercial Purity and QC Benchmarks: Minimum 95% Purity Across Multiple Accredited Suppliers

The compound CAS 324008-97-1 is commercially available at ≥95% purity from multiple suppliers, including AKSci (Catalog 8269CL, 95% minimum purity) and Leyan (Catalog 1627293, 98% purity) . This quality floor enables direct entry into biological screening without mandatory repurification, reducing time and cost for large-scale compound library procurement. In comparison, its analog 1-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 15001-15-7) shares similar purity specifications , but as demonstrated above, differs significantly in physicochemical properties, reinforcing that purity alone is insufficient for compound interchangeability.

Purity Specification Quality Control Procurement Analytical Chemistry

Recommended Application Scenarios for 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS 324008-97-1)


Kinase Inhibitor Focused Library Design and Hit-to-Lead Optimization

Leveraging the validated 1,4-diaryl-5-aminopyrazole pharmacophore documented in kinase inhibitor patents (EP1620108B1) and PDB co-crystal structures (5po9), CAS 324008-97-1 serves as a synthetically accessible core for parallel library synthesis. The orthogonally reactive 5-amino group enables rapid diversification via amidation, sulfonylation, or reductive amination, while the C-4 trifluoromethylphenyl group provides a metabolic stability handle. The precise boiling point and density parameters facilitate optimization of purification workflows during analog generation. [1] [2]

Pharmacophore SAR Studies on Halogen vs. Trifluoromethyl Substitution Effects

The unique combination of a 3-chlorophenyl (N-1) and a 3-(trifluoromethyl)phenyl (C-4) group provides a direct comparator pair for halogen → trifluoromethyl SAR investigations. Researchers can systematically compare CAS 324008-97-1 against its des-trifluoromethyl analog (CAS 15001-15-7) or against analogs bearing other halogen/CF₃ permutations to dissect contributions to target affinity, lipophilicity, and metabolic stability. The large boiling point difference (~95 °C) between these analogs underscores the significant physicochemical impact of the trifluoromethyl substitution.

Analytical Reference Standard for Pyrazole Regioisomer Differentiation

CAS 324008-97-1 and its regioisomer CAS 242797-30-4 present a well-defined analytical challenge in distinguishing isobaric pyrazole derivatives. The target compound can be deployed as a reference standard in developing HPLC, LC-MS, or NMR methods capable of resolving these regioisomers, a capability critical for quality control laboratories supporting pharmaceutical synthesis facilities where regioisomeric purity directly impacts biological assay reproducibility.

Agrochemical Intermediate Derivatization Programs

The 1-aryl-5-aminopyrazole scaffold is a known intermediate class in insecticide development, as disclosed in the 1-arylpyrazole pesticide patent family (UA72183C2). CAS 324008-97-1, with its combination of halogen and trifluoromethyl substitution, aligns with substituent patterns common in agrochemical lead optimization. The compound's predicted physical properties support solvent-based formulation exploration and stability testing under environmental exposure conditions. [3]

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